Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate is a complex organic compound featuring a unique structure that includes an ester group, a benzoate moiety, and a pentaazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:
Formation of the pentaazatricyclo framework: This step involves the cyclization of appropriate precursors under controlled conditions to form the pentaazatricyclo structure.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.
Attachment of the sulfanyl group: The sulfanyl group is added via a thiolation reaction, typically using a thiol reagent.
Formation of the acetamido linkage: This involves the reaction of the sulfanyl intermediate with an acetamide derivative.
Esterification: The final step involves the esterification of the benzoate moiety with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[730
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: It could be used as a probe to study biochemical pathways and interactions involving its molecular targets.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentaazatricyclo framework may facilitate binding to these targets, while the phenyl and sulfanyl groups could modulate its activity. The exact pathways and interactions would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a benzoate moiety.
Phenylacetic acid derivatives: Compounds with a phenyl group and an acetic acid moiety.
Sulfonamides: Compounds containing a sulfanyl group.
Uniqueness
Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate is unique due to its complex structure, which combines multiple functional groups and a pentaazatricyclo framework. This complexity may confer unique properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H26N6O3S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
ethyl 3-[[2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H26N6O3S/c1-2-33-23(32)17-9-6-10-18(13-17)25-21(31)15-34-24-27-26-22-20-14-19(16-7-4-3-5-8-16)28-30(20)12-11-29(22)24/h3-13,19-20,22,26,28H,2,14-15H2,1H3,(H,25,31) |
InChI Key |
LFMMDOVSETULTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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